molecular formula C9H4F2LiNO2 B6195705 lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate CAS No. 2680537-70-4

lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate

Katalognummer: B6195705
CAS-Nummer: 2680537-70-4
Molekulargewicht: 203.1 g/mol
InChI-Schlüssel: PBVQNVVMLAZEAM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound features a lithium ion paired with a 2-(4-cyanophenyl)-2,2-difluoroacetate anion, which includes a cyanophenyl group and two fluorine atoms attached to an acetate group. Its structure and reactivity make it a valuable subject for research in chemistry, biology, and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate typically involves the reaction of 2-(4-cyanophenyl)-2,2-difluoroacetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure complete conversion and high yield.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a series of reactors. This method allows for better control over reaction conditions and scalability. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

Lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The cyanophenyl group can participate in redox reactions, altering the oxidation state of the compound.

    Hydrolysis: The ester bond in the acetate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atoms, while hydrolysis can produce the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism by which lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyanophenyl group can interact with specific binding sites, while the lithium ion may influence ionic balance and signaling pathways. These interactions can modulate biological processes and lead to various effects, depending on the context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Lithium(1+) 2-(4-cyanophenyl)oxetane-2-carboxylate
  • Lithium(1+) 2-(4-cyanophenyl)propanoate
  • Lithium(1+) 2-(4-cyanophenyl)butanoate

Uniqueness

Lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate is unique due to the presence of the difluoroacetate group, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. The fluorine atoms enhance the compound’s lipophilicity and electron-withdrawing effects, making it a valuable compound for various applications.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate involves the reaction of 2-(4-cyanophenyl)-2,2-difluoroacetic acid with lithium hydroxide in the presence of a suitable solvent.", "Starting Materials": [ "2-(4-cyanophenyl)-2,2-difluoroacetic acid", "Lithium hydroxide", "Suitable solvent" ], "Reaction": [ "Dissolve 2-(4-cyanophenyl)-2,2-difluoroacetic acid in a suitable solvent.", "Add lithium hydroxide to the solution and stir the mixture at room temperature for several hours.", "Filter the resulting lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate product and wash it with a suitable solvent.", "Dry the product under vacuum to obtain the final compound." ] }

CAS-Nummer

2680537-70-4

Molekularformel

C9H4F2LiNO2

Molekulargewicht

203.1 g/mol

IUPAC-Name

lithium;2-(4-cyanophenyl)-2,2-difluoroacetate

InChI

InChI=1S/C9H5F2NO2.Li/c10-9(11,8(13)14)7-3-1-6(5-12)2-4-7;/h1-4H,(H,13,14);/q;+1/p-1

InChI-Schlüssel

PBVQNVVMLAZEAM-UHFFFAOYSA-M

Kanonische SMILES

[Li+].C1=CC(=CC=C1C#N)C(C(=O)[O-])(F)F

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.